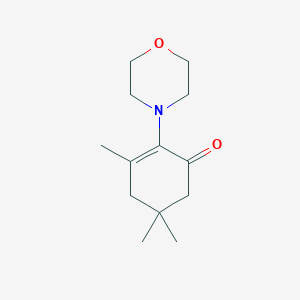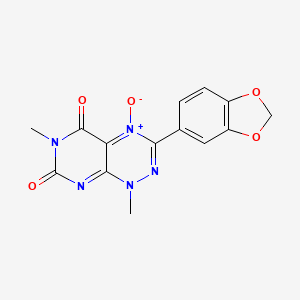
3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide” is a complex organic compound that features multiple functional groups, including a benzodioxole moiety, a pyrimidotriazine core, and an oxide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide” would likely involve multiple steps, including the formation of the benzodioxole ring, the construction of the pyrimidotriazine core, and the introduction of the oxide group. Typical reaction conditions might include:
Formation of Benzodioxole Ring: This could involve the cyclization of catechol derivatives with formaldehyde.
Construction of Pyrimidotriazine Core: This might be achieved through condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of Oxide Group: Oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, potentially altering its biological activity or chemical properties.
Reduction: Reduction reactions could target the oxide group, converting it to a hydroxyl group or removing it entirely.
Substitution: Various substitution reactions could occur at different positions on the benzodioxole or pyrimidotriazine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, mCPBA, or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific solvents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized derivatives, while substitution could introduce a variety of functional groups, potentially enhancing the compound’s biological activity.
科学的研究の応用
Chemistry
In chemistry, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, potentially leading to the development of new drugs.
Industry
In industry, the compound might find applications in materials science, such as in the development of new polymers or as a component in electronic devices.
作用機序
The mechanism of action of “3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide” would depend on its specific biological targets and pathways. This could involve interactions with enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Benzodioxole Derivatives: Compounds like safrole and piperonal, which also contain the benzodioxole moiety.
Pyrimidotriazine Derivatives: Compounds like trimethoprim, which feature a pyrimidine ring fused with other heterocycles.
Uniqueness
The uniqueness of “3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide” lies in its specific combination of functional groups and ring systems, which could confer unique chemical properties and biological activities not found in other compounds.
特性
CAS番号 |
57562-66-0 |
|---|---|
分子式 |
C14H11N5O5 |
分子量 |
329.27 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-1,6-dimethyl-4-oxidopyrimido[5,4-e][1,2,4]triazin-4-ium-5,7-dione |
InChI |
InChI=1S/C14H11N5O5/c1-17-13(20)10-12(15-14(17)21)18(2)16-11(19(10)22)7-3-4-8-9(5-7)24-6-23-8/h3-5H,6H2,1-2H3 |
InChIキー |
NMUZICGNWZUGMK-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=O)N(C(=O)C2=[N+](C(=N1)C3=CC4=C(C=C3)OCO4)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


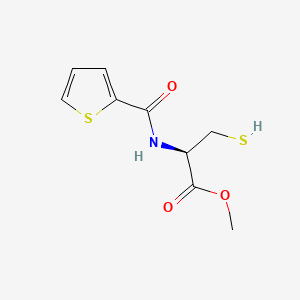
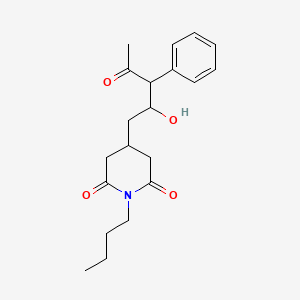

![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)

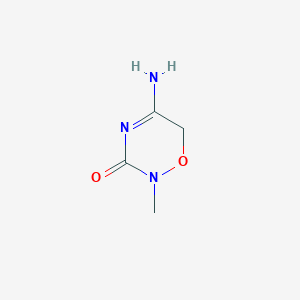

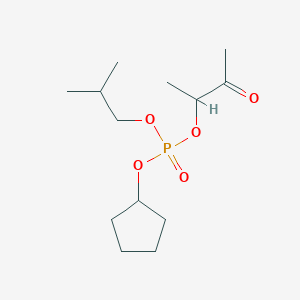
![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)
![2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole](/img/structure/B14618702.png)
![2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618706.png)
![4-{2-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14618709.png)
